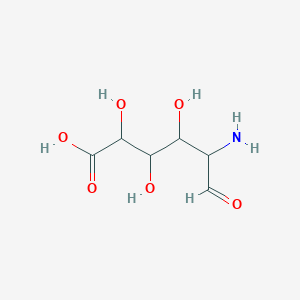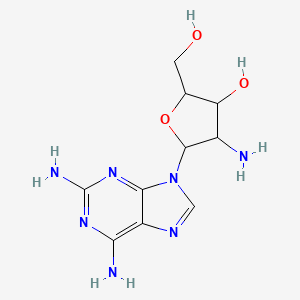![molecular formula C10H14IN3O5 B12094876 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, a hydroxymethyl group, a methoxy group, and an iodopyrimidinone moiety. Its molecular formula is C9H12IN3O4, and it has a molecular weight of 353.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one typically involves multiple steps, including the formation of the pyrimidinone ring and the introduction of the iodine atom. One common method involves the reaction of a suitable pyrimidine precursor with iodine in the presence of an oxidizing agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Amino-1-[4-Hydroxy-5-(Hydroxymethyl)-3-Methoxyoxolan-2-yl]-5-Iodopyrimidin-2-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Das Iodatom kann reduziert werden, um ein deiodiertes Produkt zu bilden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Nucleophile: Ammoniak (NH3), primäre Amine (RNH2).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, deiodierte Verbindungen und substituierte Pyrimidinone .
Wissenschaftliche Forschungsanwendungen
4-Amino-1-[4-Hydroxy-5-(Hydroxymethyl)-3-Methoxyoxolan-2-yl]-5-Iodopyrimidin-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und Wechselwirkungen mit Enzymen untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, darunter antivirale und krebshemmende Eigenschaften.
Industrie: In der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Amino-1-[4-Hydroxy-5-(Hydroxymethyl)-3-Methoxyoxolan-2-yl]-5-Iodopyrimidin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Stoffwechselwege können Signaltransduktion, Genexpression und Stoffwechselregulation umfassen .
Wirkmechanismus
The mechanism of action of 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Amino-1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)tetrahydrofuran-2-yl]-5-Methylpyrimidin-2-on: Ähnliche Struktur, jedoch ohne das Iodatom.
Azvudine: Enthält eine Azidogruppe und ein Fluoratom, wird als antivirales Mittel eingesetzt.
Einzigartigkeit
Das Vorhandensein des Iodatoms in 4-Amino-1-[4-Hydroxy-5-(Hydroxymethyl)-3-Methoxyoxolan-2-yl]-5-Iodopyrimidin-2-on macht es einzigartig im Vergleich zu anderen ähnlichen Verbindungen. Dieses Iodatom kann die Reaktivität und biologische Aktivität der Verbindung deutlich beeinflussen, wodurch es zu einem wertvollen Molekül für verschiedene Anwendungen wird .
Eigenschaften
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O5/c1-18-7-6(16)5(3-15)19-9(7)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWRBXTVVLSBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)

![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)


![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)




![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)

